molecular formula C15H17NO B079866 N-Benzyl-o-phenetidine CAS No. 13371-95-4

N-Benzyl-o-phenetidine

Cat. No. B079866
CAS RN: 13371-95-4
M. Wt: 227.3 g/mol
InChI Key: VCFBFZSSLLVLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-o-phenetidine is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.31 . It is also known by its IUPAC name N-benzyl-2-ethoxyaniline .


Molecular Structure Analysis

The InChI code for N-Benzyl-o-phenetidine is 1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 . This indicates that the molecule consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of 2-ethoxyaniline, which is an aniline derivative where the amino group is substituted at the second position by an ethoxy group.


Physical And Chemical Properties Analysis

N-Benzyl-o-phenetidine is a solid at 20 degrees Celsius . The compound appears as a white or colorless to brown powder to lump to clear liquid .

Safety And Hazards

While specific safety and hazard information for N-Benzyl-o-phenetidine is not available, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment, including gloves and eye protection, and work in a well-ventilated area .

properties

IUPAC Name

N-benzyl-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFBFZSSLLVLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340313
Record name N-Benzyl-o-phenetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-o-phenetidine

CAS RN

13371-95-4
Record name N-Benzyl-o-phenetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-o-phenetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-o-phenetidine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-o-phenetidine
Reactant of Route 3
Reactant of Route 3
N-Benzyl-o-phenetidine
Reactant of Route 4
Reactant of Route 4
N-Benzyl-o-phenetidine
Reactant of Route 5
Reactant of Route 5
N-Benzyl-o-phenetidine
Reactant of Route 6
Reactant of Route 6
N-Benzyl-o-phenetidine

Citations

For This Compound
2
Citations
RC Maurya, DD Mishra, IB Khan… - … and Reactivity in …, 1990 - Taylor & Francis
… H 2 O with some secondary aromatic amines, like N-ethyl-m-toluidine, N-isopropylaniline, l-n-pentyl-aniline and N-benzyl-o-phenetidine, and tertiary aromatic amines, like N,N-dimethyl-…
Number of citations: 13 www.tandfonline.com
LJ Meraw - Science Activities, 1996 - Taylor & Francis
Background An introduction to or review of density and its relationship to specific gravity should precede this experiment. The brief lecture should also cover the calculations relating to …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.